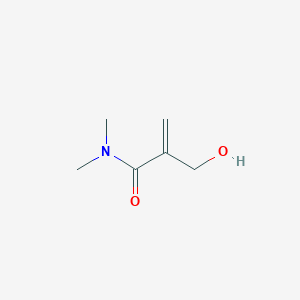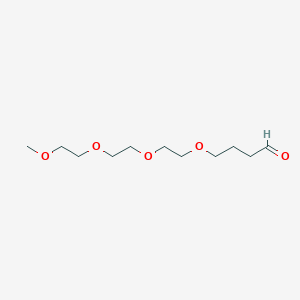
2,5,8,11-Tetraoxapentadecan-15-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11-Tetraoxapentadecan-15-al is a chemical compound that belongs to the class of polyether aldehydes It is characterized by the presence of multiple ether linkages and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxapentadecan-15-al typically involves the use of tetraethylene glycol as a starting material. The synthetic route includes several steps such as esterification, mesylation, azide substitution, reduction, and hydrolysis. Each step requires specific reaction conditions to ensure high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,5,8,11-Tetraoxapentadecan-15-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2,5,8,11-Tetraoxapentadecan-15-oic acid.
Reduction: 2,5,8,11-Tetraoxapentadecan-15-ol.
Substitution: Various substituted polyether derivatives depending on the nucleophile used.
Scientific Research Applications
2,5,8,11-Tetraoxapentadecan-15-al has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyether compounds.
Medicine: Explored for its use in the development of novel pharmaceuticals and prodrugs.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetraoxapentadecan-15-al is primarily related to its ability to interact with various molecular targets through its aldehyde and ether functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11-Tetraoxapentadecan-15-oic acid: Similar structure but with a carboxylic acid functional group instead of an aldehyde.
2,5,8,11-Tetraoxapentadecan-15-ol: Similar structure but with a primary alcohol functional group instead of an aldehyde.
Uniqueness
2,5,8,11-Tetraoxapentadecan-15-al is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its carboxylic acid and alcohol counterparts. This makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
848601-27-4 |
|---|---|
Molecular Formula |
C11H22O5 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanal |
InChI |
InChI=1S/C11H22O5/c1-13-6-7-15-10-11-16-9-8-14-5-3-2-4-12/h4H,2-3,5-11H2,1H3 |
InChI Key |
ICCPRBARLNUKPS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
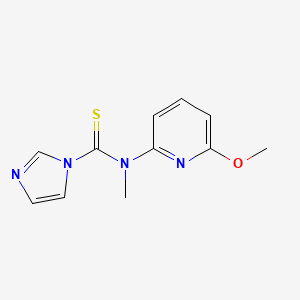
![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
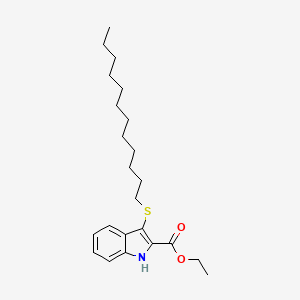
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
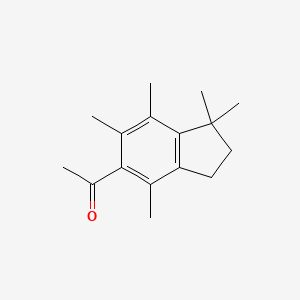
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)

silane](/img/structure/B14180491.png)
